molecular formula C18H23N5O3S B15282156 3-(1-Methyl-3-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Methyl-3-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15282156
M. Wt: 389.5 g/mol
InChI Key: WXFWIZUTLNZXFN-UHFFFAOYSA-N
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Description

3-(1-Methyl-3-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a fused heterocyclic core structure. The compound features a 3,4,5-trimethoxyphenyl substituent at the 6-position and a 1-methyl-3-piperidinyl group at the 3-position. The 3,4,5-trimethoxyphenyl group is notable for its electron-rich aromatic system, which may enhance binding to biological targets, as seen in other methoxy-substituted analogues .

Properties

Molecular Formula

C18H23N5O3S

Molecular Weight

389.5 g/mol

IUPAC Name

3-(1-methylpiperidin-3-yl)-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H23N5O3S/c1-22-7-5-6-11(10-22)16-19-20-18-23(16)21-17(27-18)12-8-13(24-2)15(26-4)14(9-12)25-3/h8-9,11H,5-7,10H2,1-4H3

InChI Key

WXFWIZUTLNZXFN-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-3-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The process may also require heating to facilitate the cyclization and formation of the triazolothiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-3-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-(1-Methyl-3-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-3-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it may bind to tubulin, inhibiting its polymerization and thus disrupting cell division. This action is similar to that of colchicine, a well-known tubulin inhibitor .

Comparison with Similar Compounds

Observations :

  • Methoxy vs. Ethoxy Groups : The triethoxyphenyl analogue (MW 431.55) has a higher molecular weight than the target compound’s trimethoxyphenyl group, likely reducing solubility due to increased hydrophobicity.
  • Piperidine Derivatives : The 1-piperidinylmethyl substituent in introduces a flexible alkyl chain, contrasting with the target’s rigid 1-methyl-3-piperidinyl group, which may enhance steric hindrance and influence receptor binding.
  • Methoxy Substitution Trends : Compounds with 3,4,5-trimethoxyphenyl groups (e.g., 20c ) exhibit lower melting points (~162°C) compared to dibromo-substituted analogues (e.g., 14a: 242–246°C ), suggesting that electron-donating methoxy groups reduce crystal lattice stability.

Pharmacological Activity

Triazolothiadiazoles demonstrate diverse bioactivities depending on substituents:

  • Antimicrobial Activity: Compounds with halogenated aryl groups (e.g., 6-[(2,4-dichlorophenoxy)methyl]-3-[(4-chlorophenoxy)methyl]-triazolo[...]thiadiazole) exhibit potent anti-tubercular activity (MIC = 0.25 µg/mL), comparable to rifampicin .
  • Anticancer Potential: Fluorinated analogues (e.g., 3-(5'-fluoro-2'-methoxybiphenyl-3-yl)-6-substituted-triazolo[...]thiadiazoles) show selective cytotoxicity, with compound 3g demonstrating notable activity .
  • Enzyme Inhibition : Adamantane- and phenyl-substituted derivatives exhibit COX-1/2 inhibitory properties, with structural analysis revealing that bulky substituents (e.g., adamantyl) enhance selectivity via steric effects .

Biological Activity

The compound 3-(1-Methyl-3-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolothiadiazine family, which has garnered attention for its diverse biological activities. This article explores the pharmacological potential of this compound based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H23N5O3S
  • Molecular Weight : 389.5 g/mol

The structure features a piperidine ring and a trimethoxyphenyl group attached to a triazolothiadiazole core, which is essential for its biological activity.

Biological Activities

Research has indicated that triazolothiadiazine derivatives exhibit a variety of biological activities:

  • Anticancer Activity :
    • Compounds similar to this triazolothiadiazole have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can induce apoptosis in MDA-MB-231 breast cancer cells by increasing pro-apoptotic gene expression (e.g., P53, Bax) and decreasing anti-apoptotic gene expression (e.g., Bcl2) .
    • The compound's ability to disrupt microtubule networks suggests potential as a tubulin inhibitor, which is a common mechanism for anticancer agents .
  • Antimicrobial Properties :
    • Triazolothiadiazines have demonstrated antibacterial activity against several human pathogens. This includes efficacy against Gram-positive and Gram-negative bacteria . The mechanism often involves inhibition of bacterial growth and interference with cellular processes.
  • Antiviral Activity :
    • Preliminary studies indicate that derivatives of this compound may inhibit the replication of HIV-1 and HIV-2 in vitro. The antiviral activity is assessed using MTT assays to determine cell viability .
  • Anti-inflammatory and Analgesic Effects :
    • Some derivatives exhibit anti-inflammatory properties by inhibiting cytokine release and modulating inflammatory pathways. These compounds may also possess analgesic effects through central nervous system mechanisms .

Case Studies

Several studies have focused on the synthesis and biological evaluation of triazolothiadiazine derivatives:

  • A study published in Bioorganic & Medicinal Chemistry synthesized various analogs and evaluated their cytotoxicity against multiple cancer cell lines. The most potent compounds showed IC50 values significantly lower than conventional chemotherapy drugs .
  • Another investigation highlighted the synthesis of a series of triazolo[3,4-b][1,3,4]thiadiazines and their evaluation for acetylcholinesterase inhibition. Many exhibited better efficacy than established medications .

Data Summary

Activity TypeObservationsReference
AnticancerInduces apoptosis in MDA-MB-231 cells
AntimicrobialEffective against Gram-positive/negative bacteria
AntiviralInhibits HIV-1 and HIV-2 replication
Anti-inflammatoryReduces cytokine release

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-Methyl-3-piperidinyl)-6-(3,4,5-trimethoxyphenyl)triazolo-thiadiazole, and how are intermediates characterized?

  • Methodology : The core triazolo-thiadiazole scaffold is synthesized via cyclocondensation reactions. Key steps include:

  • Condensation of diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one in the presence of sodium hydride to form pyrazole intermediates .
  • Reaction with hydrazine hydrate to generate 4-amino-5-(pyrazol-3-yl)-1,2,4-triazole-3-thiol .
  • Final cyclization with aromatic carboxylic acids in phosphorus oxychloride (POCl₃) to yield the triazolo-thiadiazole core .
    • Characterization : Intermediates and final products are analyzed via ¹H NMR, IR spectroscopy, elemental analysis, and HPLC for purity validation .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key parameters include:

  • Bond angles (e.g., C–C bond deviations < 0.003 Å) and torsion angles (e.g., C10–N1–N2–C11 = -0.04° to -178.51°) .
  • Intermolecular interactions (e.g., π–π stacking, C–H···N hydrogen bonds) that stabilize the crystal lattice .
    • Supporting Techniques : High-resolution mass spectrometry (HRMS) and ¹³C NMR corroborate molecular weight and substituent positions .

Q. What physicochemical properties are critical for stability and solubility?

  • Key Properties :

  • LogP : Calculated to assess lipophilicity, influenced by the 3,4,5-trimethoxyphenyl group .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (e.g., >200°C for similar derivatives) .
  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s hydrophobic core .

Advanced Research Questions

Q. How do substituent variations at the 3- and 6-positions impact biological activity?

  • Case Study :

  • The 3-(1-methylpiperidinyl) group enhances solubility via tertiary amine protonation, while the 3,4,5-trimethoxyphenyl moiety increases π-stacking with biological targets .
  • Substitution with bulkier groups (e.g., trifluoromethyl) at position 6 reduces antifungal activity due to steric hindrance, as shown in molecular docking studies .
    • Methodology : Structure-activity relationship (SAR) studies using analogues with varying R-groups, followed by enzymatic assays (e.g., 14-α-demethylase inhibition) .

Q. How can molecular docking predict interactions with fungal 14-α-demethylase (CYP51), and what experimental validation is required?

  • Docking Protocol :

  • Use PDB ID 3LD6 as the target enzyme. Key interactions include hydrogen bonding between the triazole ring and heme iron, and hydrophobic contacts with methoxy groups .
  • Software: AutoDock Vina with Lamarckian genetic algorithm for conformational sampling .
    • Validation :
  • In Vitro Assays : Measure IC₅₀ values against Candida albicans and correlate with docking scores .
  • Resistance Studies : Test against azole-resistant strains to confirm target specificity .

Q. How should researchers resolve contradictory data on substituent effects across studies?

  • Case Example : Conflicting reports on 3-piperidinyl vs. 3-pyridinyl substituents’ efficacy in antifungal activity.
  • Resolution Strategy :

  • Meta-Analysis : Compare logP, polar surface area, and steric parameters across studies to identify outliers .
  • Crystallography : Resolve binding modes of disputed analogues using SC-XRD of enzyme-ligand complexes .
    • Experimental Design : Use isogenic fungal strains to eliminate variability in membrane permeability .

Q. What analytical strategies address low yields in the final cyclization step?

  • Optimization Approaches :

  • Catalyst Screening : Replace POCl₃ with milder agents (e.g., PCl₃) to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes, improving yield by 15–20% .
    • Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates via flash chromatography .

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